

An In-Depth Technical Guide to 3-Methoxy-N,N-dimethylbenzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-N,N-dimethylbenzylamine

Cat. No.: B097300

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methoxy-N,N-dimethylbenzylamine**, a substituted benzylamine derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a proposed synthetic route, and an analysis of its potential, though currently undocumented, biological significance.

Chemical Identity and Nomenclature

The compound commonly referred to as **3-Methoxy-N,N-dimethylbenzylamine** is systematically named in accordance with IUPAC nomenclature.

IUPAC Name: 1-(3-methoxyphenyl)-N,N-dimethylmethanamine

It is crucial to distinguish this compound from its isomer, 3-methoxy-N,N-dimethylaniline, where the dimethylamino group is directly attached to the benzene ring. The presence of a methylene bridge between the phenyl ring and the nitrogen atom is characteristic of a benzylamine structure.

A comprehensive list of synonyms and identifiers for this compound is provided in the table below to aid in literature searches and material sourcing.

Identifier Type	Value
IUPAC Name	1-(3-methoxyphenyl)-N,N-dimethylmethanamine
Synonyms	3-Methoxy-N,N-dimethylbenzylamine, N,N-Dimethyl-3-methoxybenzylamine, (3-Methoxyphenyl)methyl-dimethylamine
CAS Number	15184-99-3
PubChem CID	547434[1]
Molecular Formula	C ₁₀ H ₁₅ NO
Molecular Weight	165.23 g/mol [1]
InChI Key	IENUHHADGQLQLU-UHFFFAOYSA-N[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The table below summarizes the key physicochemical data for 1-(3-methoxyphenyl)-N,N-dimethylmethanamine.

Property	Value
Appearance	Colorless liquid
Boiling Point	105 °C at 13 mmHg
Density	0.984 g/mL
Refractive Index	1.514
Flash Point	96 °C (205 °F)
XLogP3	1.9

Synthesis Methodology: Reductive Amination

A plausible and widely utilized method for the synthesis of 1-(3-methoxyphenyl)-N,N-dimethylmethanamine is the reductive amination of 3-methoxybenzaldehyde with dimethylamine. This two-step, one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced to the target tertiary amine.

Proposed Experimental Protocol

Materials:

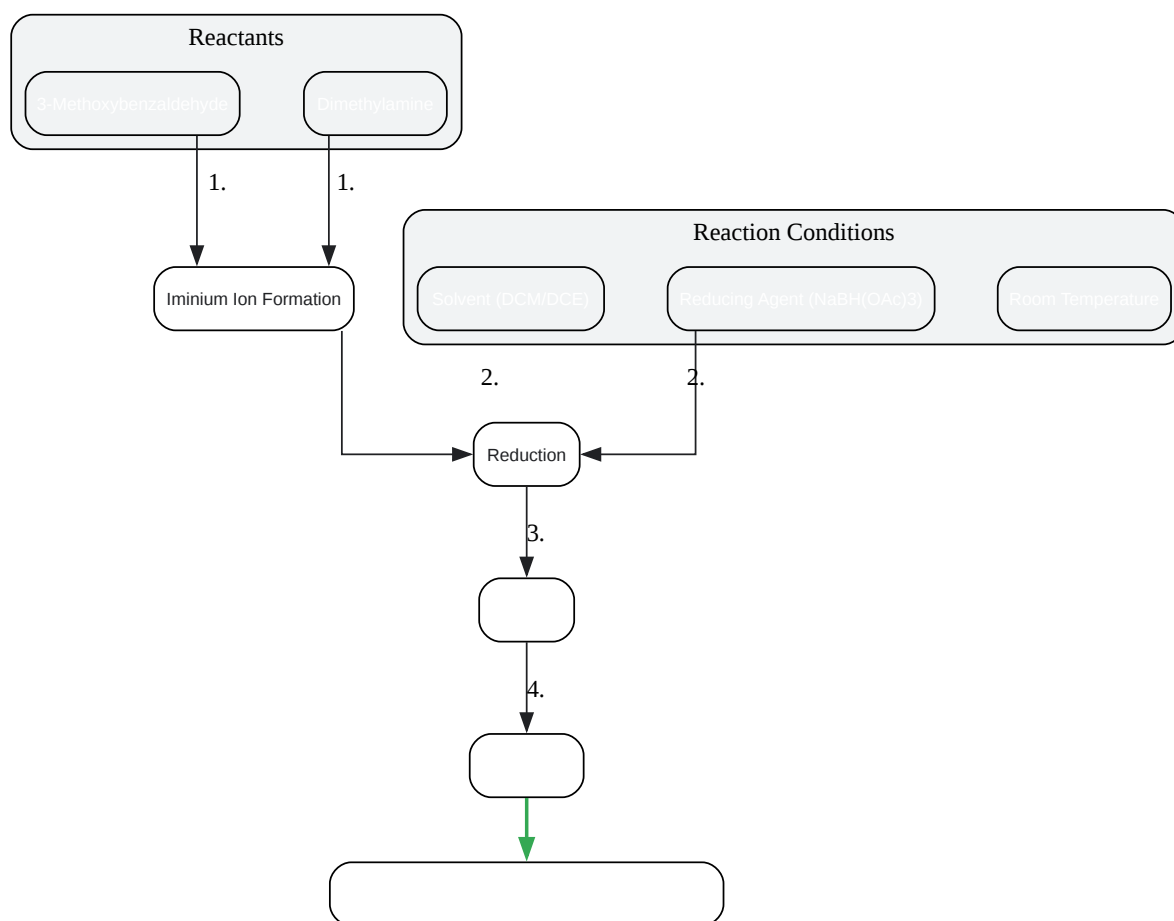
- 3-Methoxybenzaldehyde
- Dimethylamine (solution in THF or as hydrochloride salt)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or another suitable reducing agent
- Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
- Acetic acid (optional, as a catalyst)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- To a stirred solution of 3-methoxybenzaldehyde (1.0 eq) in the chosen solvent, add dimethylamine (1.2-1.5 eq).
- If using dimethylamine hydrochloride, a base such as triethylamine (1.5 eq) should be added to liberate the free amine.
- A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.
- Stir the mixture at room temperature for 1-2 hours.
- Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), in portions.

- Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sulfate.
- Filter and concentrate the organic phase under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis



[Click to download full resolution via product page](#)

A schematic of the proposed reductive amination synthesis workflow.

Biological Activity and Signaling Pathways

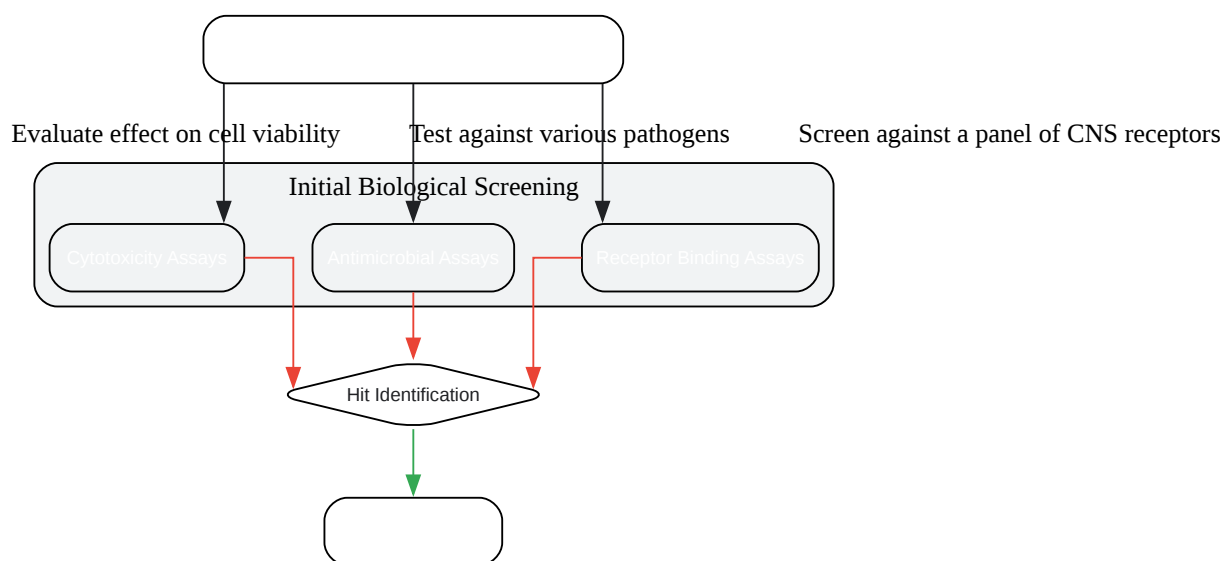
Currently, there is a notable lack of publicly available data on the specific biological activities and signaling pathway interactions of 1-(3-methoxyphenyl)-N,N-dimethylmethanamine. However, the methoxyphenyl and benzylamine moieties are present in numerous biologically active compounds, suggesting potential areas for future investigation.

Derivatives of methoxyphenyl compounds have been explored for a range of therapeutic applications, including as antimicrobial and anticancer agents. The presence of the methoxy group can influence the pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability and cell permeability.

The tertiary amine of the benzylamine structure imparts basicity to the molecule, which can be a key factor in its interaction with biological targets such as receptors and enzymes.

Hypothetical Research Workflow for Biological Screening

Given the structural alerts, a logical workflow for the initial biological screening of this compound would involve a series of in vitro assays.



[Click to download full resolution via product page](#)

A proposed workflow for the initial biological evaluation of the compound.

Conclusion

1-(3-methoxyphenyl)-N,N-dimethylmethanamine is a readily synthesizable compound with well-defined physicochemical properties. While its specific biological functions are yet to be thoroughly investigated, its structural components suggest that it may serve as a valuable scaffold in drug discovery and development. Further research is warranted to elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational resource for researchers embarking on the study of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R)-1-(3-methoxyphenyl)-N,N-dimethylethanamine | C₁₁H₁₇NO | CID 57679473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Methoxy-N,N-dimethylbenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097300#3-methoxy-n-n-dimethylbenzylamine-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com